3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride
Description
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride (CAS: 18559-42-7) is a bicyclic heterocyclic compound featuring a tetrahydropyrimidine ring fused to a propanoic acid moiety. Its molecular formula is C₁₀H₈N₂O₃·HCl, with a molecular weight of 204.19 g/mol (accounting for the hydrochloride salt). The compound is characterized by a partially saturated pyrimidine ring, which confers conformational flexibility, and a carboxylic acid group that enhances solubility in polar solvents.
Properties
Molecular Formula |
C7H13ClN2O2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7(11)3-2-6-8-4-1-5-9-6;/h1-5H2,(H,8,9)(H,10,11);1H |
InChI Key |
IPIVWTZDGCGICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride typically involves the hydrogenation of 3-(2-pyrimidinyl)-acrylic acid in the presence of palladium-charcoal as a catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete hydrogenation of the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and automation helps in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different pyrimidine derivatives, while reduction could produce simpler compounds with fewer functional groups.
Scientific Research Applications
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, including drug development and pharmacological studies.
Industry: Utilized in the production of various chemical intermediates and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Dimethylamino)-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid Hydrochloride
- CAS : EN300-7410776
- Molecular Formula : C₁₂H₁₃FO₂·HCl
- Molecular Weight : 208.23 g/mol
- Key Differences: Substitution at the pyrimidine ring: A dimethylamino group replaces the propanoic acid side chain. Lower solubility in aqueous media owing to reduced polarity .
6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic Acid Trifluoroacetate
- CAS : 1185302-11-7
- Key Differences: Extended aliphatic chain (hexanoic acid vs. propanoic acid), increasing lipophilicity. Presence of a dioxo group on the tetrahydropyrimidine ring, which may enhance electrophilic reactivity. Trifluoroacetate counterion improves stability but introduces stronger acidity compared to hydrochloride salts .
Physicochemical and Pharmacological Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (H₂O) | LogP |
|---|---|---|---|---|---|
| 3-(1,4,5,6-THP-2-yl)propanoic acid HCl | C₁₀H₈N₂O₃·HCl | 204.19 | Carboxylic acid, tetrahydropyrimidine | High | -0.72* |
| 2-(Dimethylamino)-1,4,5,6-THP-5-carboxylic acid HCl | C₁₂H₁₃FO₂·HCl | 208.23 | Dimethylamino, carboxylic acid | Moderate | 0.15* |
| 6-(4,6-Dioxo-THP-2-yl-amino)hexanoic acid TFA | C₁₃H₁₈N₃O₅·CF₃CO₂H | 385.30† | Hexanoic acid, dioxo-THP, TFA salt | Low‡ | 1.42† |
*Predicted using computational models (e.g., ALOGPS). †Estimated based on structural analogs. ‡Solubility data inferred from trifluoroacetate salt properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
